1-[(1R)-1-azidoethyl]-2,4-difluorobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene typically involves the azidation of a suitable precursor. One common method is the reaction of 2,4-difluorobenzyl alcohol with sodium azide in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-azidoethyl]-2,4-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using suitable reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the azido group.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the azido group.
Reduction: Formation of 1-[(1R)-1-aminoethyl]-2,4-difluorobenzene.
Oxidation: Formation of various oxidized derivatives of the azido group.
Scientific Research Applications
1-[(1R)-1-azidoethyl]-2,4-difluorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-2,4-difluorobenzene involves its interaction with molecular targets through its azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The compound can also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(1R)-1-azidoethyl]-2,4-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.
1-[(1R)-1-azidoethyl]-2,4-dibromobenzene: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
1-[(1R)-1-azidoethyl]-2,4-difluorobenzene is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chlorinated or brominated counterparts .
Properties
CAS No. |
1604266-70-7 |
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Molecular Formula |
C8H7F2N3 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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